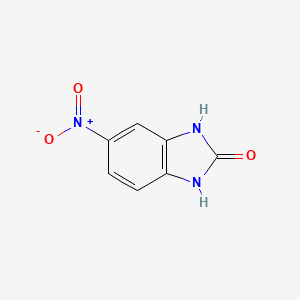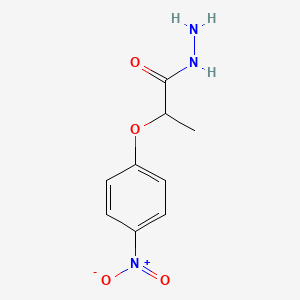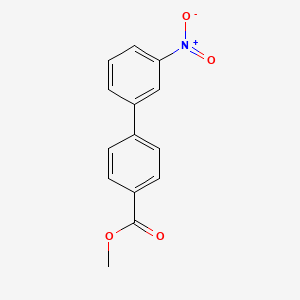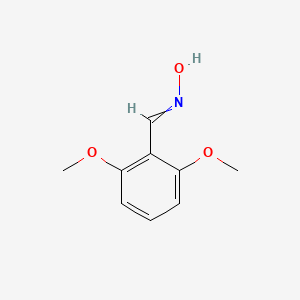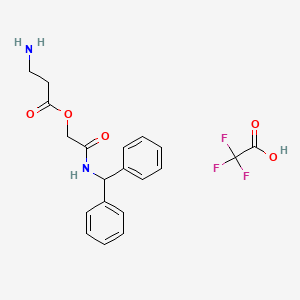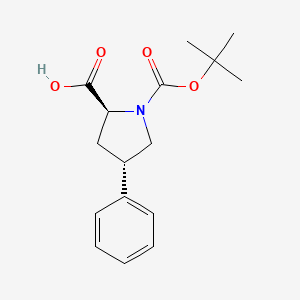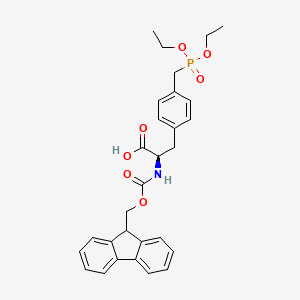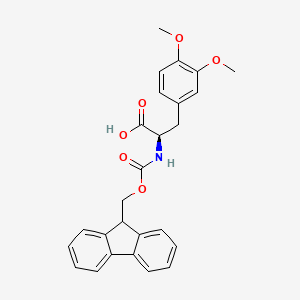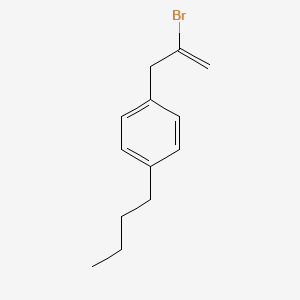
2-Bromo-3-(4-n-butylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-n-butylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound features a bromine atom attached to the second carbon of a propene chain, with a 4-n-butylphenyl group attached to the third carbon. The presence of both the bromine atom and the butylphenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-n-butylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-n-butylphenyl)-1-propene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another synthetic route involves the use of a Grignard reagent. In this method, 4-n-butylphenylmagnesium bromide is reacted with propargyl bromide in the presence of a suitable catalyst, such as copper(I) iodide (CuI), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product separation ensures efficient production and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-n-butylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in solvents like dichloromethane (CH₂Cl₂) or acetic acid (CH₃COOH).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) or osmium tetroxide (OsO₄) in tert-butyl alcohol (t-BuOH).
Major Products Formed
Substitution: 3-(4-n-butylphenyl)-1-propanol or 3-(4-n-butylphenyl)-1-propylamine.
Addition: 2,3-Dibromo-3-(4-n-butylphenyl)propane or 3-(4-n-butylphenyl)-2-bromopropane.
Oxidation: 2,3-Epoxy-3-(4-n-butylphenyl)propane or 2,3-Dihydroxy-3-(4-n-butylphenyl)propane.
Scientific Research Applications
2-Bromo-3-(4-n-butylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers investigate its potential as a building block for drug candidates, particularly those targeting cancer or inflammatory diseases.
Chemical Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to understand their function and interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-n-butylphenyl)-1-propene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic addition reactions, the double bond in the propene chain reacts with an electrophile, resulting in the formation of a new carbon-electrophile bond.
At the molecular level, the compound can interact with various targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
2-Bromo-3-(4-n-butylphenyl)-1-propene can be compared with other similar compounds, such as:
2-Bromo-3-phenyl-1-propene: Lacks the butyl group, resulting in different physical and chemical properties.
2-Bromo-3-(4-methylphenyl)-1-propene: Contains a methyl group instead of a butyl group, affecting its reactivity and applications.
2-Chloro-3-(4-n-butylphenyl)-1-propene: Substitutes chlorine for bromine, leading to variations in reactivity and reaction conditions.
The uniqueness of this compound lies in the presence of both the bromine atom and the butylphenyl group, which confer specific reactivity and properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKUMVJMABVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)
